2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound features a triazolopyrimidine core substituted with a 4-chlorobenzyl group at position 3, a sulfanyl group at position 7 linked to a 4-methylpiperidinyl-acetyl moiety. The sulfanyl and piperidinyl groups may enhance solubility and target binding, while the chlorophenyl moiety contributes to lipophilicity and selectivity .
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6OS/c1-13-6-8-25(9-7-13)16(27)11-28-19-17-18(21-12-22-19)26(24-23-17)10-14-2-4-15(20)5-3-14/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZOCSQIWYAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenylmethyl group and the piperidinyl ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Research Findings
Selectivity: The 4-chlorophenyl and methylpiperidinyl groups reduce off-target effects compared to trifluoromethyl-substituted analogs ().
Metabolic Stability: The sulfanyl group may enhance metabolic stability over methoxy-substituted derivatives () by resisting oxidative degradation .
Activity Cliffs: Despite high structural similarity (Tc >0.7), analogs with piperazine linkers showed 10-fold lower potency in kinase assays, highlighting the critical role of the piperidinyl group .
Biological Activity
The compound 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS Number: 896678-51-6) is a complex organic molecule featuring multiple heterocyclic structures. Its unique combination of a triazole and pyrimidine moiety linked by a sulfanyl group suggests potential reactivity and significant biological activity. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 430.31 g/mol. The structure includes:
- A triazole ring
- A pyrimidine ring
- A sulfanyl linkage
- A phenyl group
This structural diversity indicates potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities:
Antimicrobial Activity
Compounds containing pyrimidine derivatives have shown significant antimicrobial effects. For instance:
- Nagaraj and Reddy (2008) reported that certain pyrimidine derivatives demonstrated potent activity against pathogenic bacteria such as E. coli and S. aureus due to specific functional groups enhancing their efficacy .
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole-pyrimidine derivatives:
- A study on various derivatives showed that compounds similar to our target exhibited cytotoxic effects against cancer cell lines. For example, compounds derived from triazole frameworks demonstrated promising results in inhibiting tumor growth .
Antiviral Activity
The presence of the triazole moiety is often linked to antiviral properties:
- Research indicates that triazole-containing compounds can inhibit viral replication mechanisms, making them candidates for further antiviral drug development .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Q & A
Q. What are the standard synthetic routes for this compound, and what challenges arise in achieving high yields?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution at the pyrimidine sulfur position, triazole ring formation, and coupling with the 4-methylpiperidin-1-yl moiety. Key challenges include controlling regioselectivity during triazolo[4,5-d]pyrimidine formation and minimizing side reactions at the sulfanyl group. Purification often requires chromatographic techniques due to polar byproducts. Design of Experiments (DoE) frameworks, such as factorial designs, are recommended to optimize reaction parameters like temperature, solvent polarity, and catalyst loading .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
High-resolution NMR (¹H/¹³C, HSQC, HMBC) is critical for verifying connectivity, particularly distinguishing between triazole regioisomers. X-ray crystallography remains the gold standard for absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving disorder in flexible groups like the 4-methylpiperidinyl moiety .
Q. How can researchers identify and quantify impurities during synthesis?
Common impurities include unreacted intermediates (e.g., 4-chlorobenzyl precursors) and oxidized sulfanyl byproducts. Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) paired with LC-MS is effective for separation and identification. Quantitative analysis should follow ICH guidelines, using calibration curves from spiked impurity standards .
Q. What strategies improve solubility for in vitro biological assays?
Solubility can be enhanced via co-solvent systems (e.g., DMSO/PBS mixtures) or molecular modification (e.g., replacing the sulfanyl group with a sulfoxide). Phase-solubility studies using hydrophilic cyclodextrins (β-CD or HP-β-CD) are recommended for formulation screening .
Q. Which preliminary assays are suitable for evaluating biological activity?
Start with enzyme inhibition assays targeting kinases or NADPH oxidases, given structural similarities to known inhibitors (e.g., VAS2870). Use ROS detection kits (e.g., DCFH-DA) in cell-based models (e.g., PMNs) to assess redox modulation potential .
Advanced Research Questions
Q. How can polymorph screening be systematically conducted, and which forms exhibit optimal stability?
Employ high-throughput crystallization trials using solvents of varying polarity (e.g., ethanol/water gradients). Monitor stability via DSC and dynamic vapor sorption (DVS). SHELXL refinement can resolve lattice packing differences, while Hirshfeld surface analysis predicts dominant intermolecular interactions (e.g., C–H⋯π) .
Q. What methodologies support structure-activity relationship (SAR) studies for enhancing bioactivity?
Systematically modify substituents: (1) Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance target binding; (2) Vary the piperidine N-substituent to modulate lipophilicity. Use molecular docking (e.g., AutoDock Vina) to prioritize analogs, followed by in vitro validation in disease-specific models (e.g., cancer cell lines) .
Q. How should conflicting bioactivity data across studies be resolved?
Contradictions often arise from assay variability (e.g., cell type, ROS probe sensitivity). Replicate experiments under standardized conditions (e.g., ISO 17025 protocols) and apply multivariate statistical analysis (e.g., PCA) to isolate critical variables. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. Can machine learning optimize reaction conditions for scaled-up synthesis?
Yes. Bayesian optimization algorithms outperform traditional grid searches by iteratively predicting high-yield conditions. Train models on historical data (e.g., solvent, catalyst, temperature) and validate with microfluidic flow-chemistry platforms for rapid parameter testing .
Q. What mechanistic insights link this compound to reactive oxygen species (ROS) modulation?
The triazolo-pyrimidine core may act as a redox-active scaffold, analogous to VAS2870, which inhibits NADPH oxidase. Use EPR spectroscopy to detect superoxide radical quenching and siRNA knockdown (e.g., NOX2/p22phox) to confirm target specificity in leukocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
